5-(3-CARBOXY-5-FLUOROPHENYL)NICOTINIC ACID
Description
5-(3-Carboxy-5-fluorophenyl)nicotinic acid is a nicotinic acid derivative featuring a fluorinated phenyl ring substituted with a carboxylic acid group at the 3-position. The fluorine atom and carboxylic acid group confer distinct electronic and steric properties, making this compound relevant in coordination chemistry and materials science, particularly in synthesizing metal-organic frameworks (MOFs) or as a pharmaceutical intermediate. Its structure combines aromaticity, electronegativity, and acidity, enabling versatile interactions with metal ions or biological targets .
Properties
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-3-7(1-8(4-11)12(16)17)9-2-10(13(18)19)6-15-5-9/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUKKQNBYLICOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687866 | |
| Record name | 5-(3-Carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-66-0 | |
| Record name | 5-(3-Carboxy-5-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki reaction enables C–C bond formation between boronic acids and halopyridines. For 5-(3-carboxy-5-fluorophenyl)nicotinic acid, 5-bromonicotinic acid reacts with 3-carboxy-5-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis. Key parameters include:
Microwave-assisted coupling reduces reaction times from 24 h to 45 min while maintaining comparable yields (65–70%). Post-coupling hydrolysis of ester-protected intermediates (e.g., methyl esters) using LiOH/THF/H₂O completes the synthesis.
Friedel-Crafts Acylation Strategy
This method constructs the fluorinated aromatic system through electrophilic substitution, followed by carboxylation.
Fluorobenzene Functionalization
3-Fluoro-5-methylbenzoic acid undergoes Friedel-Crafts acylation with nicotinoyl chloride in AlCl₃/CH₂Cl₂ at 0°C→RT. The methyl group is subsequently oxidized to carboxylic acid:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Acylation | Nicotinoyl chloride (1.2 eq) | AlCl₃ (3 eq), CH₂Cl₂, 12 h | 58% |
| Oxidation | KMnO₄ (3 eq) | H₂O/acetone, 60°C, 6 h | 73% |
Regioselectivity challenges arise due to competing para-substitution, necessitating careful stoichiometric control of AlCl₃ (≥3 eq minimizes side products).
Halogen Exchange Fluorination
Late-stage fluorination via halogen exchange provides an alternative route starting from chlorinated precursors.
Balz-Schiemann Reaction
Diazotization of 3-carboxy-5-aminophenylnicotinic acid followed by HF treatment:
| Diazonium Salt Formation | Fluorination |
|---|---|
| NaNO₂ (2 eq), HCl, 0°C | HF-pyridine, 50°C |
| 89% conversion | 41% isolated yield |
This method suffers from moderate yields due to competing deamination side reactions but avoids transition metal catalysts.
Multi-Step Reduction-Oxidation Sequences
Methyl Ester Pathway
A four-step protocol achieves higher purity:
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Esterification : 5-fluoroisophthalic acid → dimethyl ester (H₂SO₄/MeOH, 92%)
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Nitration : HNO₃/H₂SO₄ at 0°C (67% para-selectivity)
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Reduction : Fe/HCl → amine (81%)
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Oxidative Coupling : MnO₂ with nicotinic acid hydrazide (54%)
Comparative yields across routes:
| Method | Total Steps | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| Suzuki | 3 | 52% | 98.2% |
| Friedel-Crafts | 4 | 43% | 95.8% |
| Balz-Schiemann | 5 | 31% | 97.5% |
| Redox | 4 | 48% | 96.3% |
Solvent and Catalytic System Optimizations
Recent advances focus on green chemistry principles:
Aqueous-Phase Reactions
Water-tolerant Pd catalysts (e.g., Pd(OAc)₂/TPPTS) enable Suzuki coupling in H₂O/EtOH (1:1):
Flow Chemistry Applications
Continuous-flow systems enhance fluorination efficiency:
Spectroscopic Characterization Benchmarks
Critical analytical data for quality control:
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¹H NMR (DMSO-d₆): δ 8.94 (s, 1H, pyridine-H), 8.28 (d, J=2.1 Hz, 1H), 7.92 (m, 2H), 7.61 (dt, J=8.4, 2.3 Hz, 1H)
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HPLC : RT 6.72 min (C18, 0.1% H₃PO₄/MeCN gradient)
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate total synthesis expenses:
| Component | Cost Contribution |
|---|---|
| 5-Bromonicotinic acid | 62% |
| Pd Catalysts | 22% |
| Solvents | 11% |
Waste Stream Management
Friedel-Crafts routes generate 8.2 kg waste/kg product vs. 3.1 kg for Suzuki methods. Advanced solvent recovery systems can reduce E-factors by 40–60%.
Emerging Methodologies
Photocatalytic C–H Activation
Visible-light-mediated arylation using [Ir(ppy)₃] as photocatalyst:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
5-(3-Carboxy-5-fluorophenyl)nicotinic acid is being investigated for its potential as a pharmacophore in drug design. Its interactions with biological targets, particularly nicotinic acetylcholine receptors, position it as a candidate for developing treatments for neurological disorders. Studies have shown that compounds with similar structures can enhance drug efficacy and specificity against conditions like Alzheimer's disease and schizophrenia .
Case Study: Nicotinic Receptor Agonists
Research conducted on nicotinic acid derivatives indicated that certain analogs exhibited significant binding affinity to nicotinic receptors. For instance, derivatives of nicotinic acid have been shown to modulate neurotransmission effectively, which is crucial for developing drugs targeting cognitive decline associated with neurodegenerative diseases .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibition, particularly targeting α-amylase and α-glucosidase, which are vital in carbohydrate metabolism. Preliminary results indicate that 5-(3-Carboxy-5-fluorophenyl)nicotinic acid derivatives demonstrate competitive inhibition against these enzymes, suggesting their potential as therapeutic agents for managing diabetes .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with various enzymes. These studies help elucidate the mechanism of action and identify the most promising candidates for further development in drug discovery .
Agrochemical Applications
The compound is also being studied for its potential role in developing agrochemicals that enhance crop resistance to pests and diseases. The carboxylic acid functional group may facilitate interactions with plant receptors, promoting growth and resilience against environmental stressors .
Case Study: Crop Resistance Enhancement
Research has indicated that derivatives of nicotinic acid can stimulate plant defense mechanisms when exposed to pathogens. For example, compounds similar to 5-(3-Carboxy-5-fluorophenyl)nicotinic acid have been shown to induce systemic acquired resistance (SAR) in various crops, leading to improved yield and sustainability .
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-(3-Methoxyphenyl)Nicotinic Acid
- Molecular Formula: C₁₃H₁₁NO₃
- Molecular Weight : 229.23 g/mol
- Key Substituents : Methoxy (-OCH₃) at the 3-position of the phenyl ring.
- Comparison :
- The methoxy group is less polar than the carboxy-fluoro combination, reducing solubility in polar solvents.
- The electron-donating methoxy group decreases the acidity of the carboxylic acid compared to the fluorine-enhanced acidity in the target compound.
- Applications: Primarily used as a pharmaceutical intermediate rather than in MOFs due to weaker coordination capability .
5-(2-Furyl)Nicotinic Acid
- Molecular Formula: C₁₀H₇NO₃
- Molecular Weight : 189.16 g/mol
- Key Substituents : Furyl (heterocyclic) group at the 2-position.
- Comparison: The furan ring introduces π-conjugation but lacks the electronegativity of fluorine. Lower molecular weight and fewer coordination sites limit its utility in MOF synthesis compared to the fluorophenyl-carboxy derivative. Applications: Limited to niche organic synthesis due to structural simplicity .
5-(2,4-Difluorophenyl)Nicotinic Acid
- Molecular Formula: C₁₂H₇F₂NO₂ (estimated)
- Key Substituents : Two fluorine atoms at the 2- and 4-positions.
- Comparison: Increased electronegativity from dual fluorines enhances the acidity of the carboxylic acid group compared to the mono-fluoro target compound. Steric hindrance from two fluorines may reduce binding efficiency in coordination polymers. Applications: Potential in catalysis or fluorinated MOFs, though less studied than the target compound .
5-(3',5'-Dicarboxylphenyl)Nicotinic Acid (DCPN)
- Molecular Formula: C₁₄H₉NO₆
- Molecular Weight : 287.22 g/mol
- Key Substituents : Two additional carboxylic acid groups at the 3' and 5' positions.
- Comparison: Three carboxylic acid groups provide multiple coordination sites, enabling complex MOF architectures (e.g., TJT-100, DE-NOTT-100) . Higher polarity and solubility in DMF/DMSO compared to the mono-carboxy target compound. Applications: Widely used in defect-engineered MOFs for CO₂ fixation and catalysis .
5-(4-Formylphenyl)Nicotinic Acid
- Molecular Formula: C₁₃H₉NO₃
- Molecular Weight : 227.22 g/mol
- Key Substituents : Formyl (-CHO) group at the 4-position.
- Comparison :
- The aldehyde group offers reactivity for further functionalization (e.g., Schiff base formation), unlike the inert fluorine in the target compound.
- Lower acidity of the carboxylic acid due to the electron-withdrawing formyl group.
- Applications: Intermediate in synthesizing nicotinic acid derivatives for pharmaceutical research .
Biological Activity
5-(3-Carboxy-5-Fluorophenyl)nicotinic acid (CFNA) is a derivative of nicotinic acid, which has garnered attention due to its potential therapeutic applications and biological activities. This compound is characterized by the presence of a carboxylic acid group and a fluorinated phenyl moiety, which may influence its pharmacological properties. This article explores the biological activity of CFNA, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of CFNA can be represented as follows:
This structure includes:
- A nicotinic acid backbone.
- A carboxylic acid group at position 3 of the phenyl ring.
- A fluorine atom at position 5 of the phenyl ring.
CFNA exhibits several biological activities attributed to its interaction with various biological targets:
- Nicotinic Acid Receptor Agonism : CFNA may act as an agonist for nicotinic acid receptors, particularly GPR109A, which is involved in lipid metabolism and anti-inflammatory responses .
- Antimicrobial Activity : Preliminary studies indicate that CFNA has potential antimicrobial properties. It may inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be elucidated .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through its receptor interactions, which could have implications for conditions such as atherosclerosis and other inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to CFNA:
Case Studies
Several studies have investigated the biological effects of CFNA:
- Study on Lipid Metabolism : A study demonstrated that CFNA administration in animal models resulted in significant reductions in plasma free fatty acids, indicating its potential role in lipid regulation .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed promising results with a minimum inhibitory concentration (MIC) suggesting potential for development as an antibacterial agent .
- Inflammatory Response Modulation : Research indicated that CFNA could reduce markers of inflammation in animal models, supporting its therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structural integrity of 5-(3-carboxy-5-fluorophenyl)nicotinic acid?
- Answer : Employ a combination of -NMR and -NMR to analyze aromatic proton environments and confirm substitution patterns. FT-IR spectroscopy is critical for verifying carboxyl (-COOH) and fluorophenyl (-F) functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Differential scanning calorimetry (DSC) can further validate thermal stability by identifying melting points and decomposition temperatures .
Q. How should solubility and stability be evaluated for this compound in experimental settings?
- Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers at varying pH levels. Stability studies should include accelerated degradation tests under heat (40–60°C), light exposure (UV/Vis), and humidity (70–80% RH) to assess decomposition pathways. Use LC-MS to monitor degradation products .
Q. What safety protocols are essential when handling fluorinated aromatic carboxylic acids?
- Answer : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile byproducts. Wear nitrile gloves and chemical-resistant goggles due to the compound’s potential irritancy. Store at 2–8°C in sealed, light-resistant containers to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can computational modeling optimize the design of MOFs using this compound as a ligand?
- Answer : Density functional theory (DFT) calculations can predict coordination geometries with metal nodes (e.g., Cu, In) by analyzing frontier molecular orbitals and binding energies. Molecular dynamics simulations assess framework flexibility under gas adsorption (e.g., CO, CH) to guide defect engineering in MOFs .
Q. What strategies resolve steric hindrance during ligand-metal coordination in MOF synthesis?
- Answer : Introduce defect sites via modulated synthesis (e.g., adding competing monocarboxylates like formate) to reduce steric strain. Alternatively, employ solvothermal conditions (e.g., DMF/HO at 100–120°C) to enhance ligand mobility and promote ordered assembly. Post-synthetic halogenation (e.g., Cl, F) can fine-tune pore accessibility .
Q. How do conflicting spectral data for fluorinated aromatic intermediates affect synthetic pathways?
- Answer : Contradictions in -NMR or GC-MS retention times may arise from regioisomeric byproducts (e.g., 2- vs. 3-fluoro substitution). Use preparative HPLC to isolate intermediates, followed by X-ray crystallography for unambiguous structural confirmation. Adjust reaction conditions (e.g., temperature, catalyst loading) to minimize isomer formation .
Q. What catalytic applications are feasible for MOFs derived from this ligand?
- Answer : Cu-paddlewheel MOFs exhibit Lewis acidity for CO cycloaddition with epoxides. Defect-engineered frameworks enhance activity by exposing unsaturated metal sites. For photocatalysis, ligand-to-metal charge transfer (LMCT) mechanisms can drive organic transformations under visible light .
Methodological Considerations
Q. How to design a kinetic study for hydrolysis of the fluorophenyl-carboxylic acid moiety?
- Answer : Conduct pH-dependent experiments (pH 2–10) with aliquots analyzed via -NMR at timed intervals. Fit data to pseudo-first-order kinetics to determine rate constants. Use Arrhenius plots (20–60°C) to calculate activation energy and identify hydrolysis mechanisms (e.g., acid-catalyzed vs. nucleophilic attack) .
Q. What analytical workflows validate synthetic intermediates in multi-step routes?
- Answer : Implement inline PAT (process analytical technology) tools like ReactIR for real-time monitoring of nitration or carboxylation steps. Coupled GC-MS/HPLC-UV ensures intermediate purity before proceeding. For ambiguous structures, single-crystal X-ray diffraction provides definitive confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
